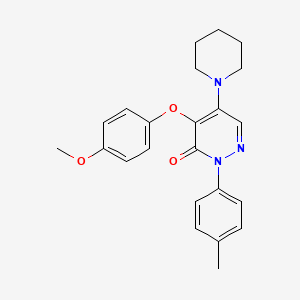

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not documented in the available resources .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility are crucial for understanding the behavior of a compound. Unfortunately, these specific details for this compound are not available in the current resources .Scientific Research Applications

Pyridazinone Derivatives as Selective COX-2 Inhibitors

Pyridazinone compounds, such as ABT-963, demonstrate potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain. These compounds exhibit improved solubility, high oral anti-inflammatory potency, and reduced gastrointestinal side effects compared to traditional NSAIDs. The selectivity and efficacy of these derivatives suggest their potential for developing new anti-inflammatory drugs with enhanced safety profiles (Asif, 2016).

Chemical Inhibitors of Cytochrome P450 Isoforms

The modulation of cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism, by chemical inhibitors can significantly impact drug-drug interactions and drug toxicity. Research on selective chemical inhibitors for CYP isoforms aids in the prediction of metabolic pathways and potential interactions, indicating the importance of such compounds in drug development and safety assessment (Khojasteh et al., 2011).

Synthesis and Biological Activities of Pyridazinone Analogues

Synthetic protocols for pyridazinone and pyridazone analogues highlight their significant biological activities, especially in relation to the cardiovascular system. The versatility of these compounds in drug synthesis underscores their potential for creating new therapeutic agents with varied pharmacological effects (Jakhmola et al., 2016).

Novel Synthesis Approaches

Innovative synthesis methods for pharmaceutical impurities of proton pump inhibitors, including omeprazole, suggest the importance of understanding and controlling the synthesis process to minimize impurities and optimize therapeutic efficacy. Such research informs the development of safer and more effective pharmaceutical compounds (Saini et al., 2019).

Environmental and Pharmacological Importance

Studies on environmental reactivity, pharmacological activities, and the potential of natural compounds for the treatment of diseases like tuberculosis and leishmaniasis highlight the broader implications of chemical research. These findings emphasize the role of synthetic and natural compounds in addressing global health challenges and environmental issues (Liu et al., 2022; Makarov & Mikušová, 2020).

properties

IUPAC Name |

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidin-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-17-6-8-18(9-7-17)26-23(27)22(29-20-12-10-19(28-2)11-13-20)21(16-24-26)25-14-4-3-5-15-25/h6-13,16H,3-5,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROHKWXIQFUFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)OC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2639248.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639252.png)

![3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2639257.png)

![2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2639258.png)

![N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2639259.png)

![3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B2639261.png)